4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol
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Overview
Description
4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol is an organic compound with a complex structure that includes a phenol group, a methoxy group, and a hydroxy-substituted alkene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is the alkylation of a phenol derivative with an appropriate alkene precursor, followed by hydroxylation and methoxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol and alkene groups can be oxidized to form quinones and epoxides, respectively.
Reduction: The compound can be reduced to form saturated alcohols and alkanes.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols.
Scientific Research Applications
4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the alkene side chain may undergo metabolic transformations. These interactions and transformations influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)phenol
- 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-ethoxyphenol
- 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methylphenol
Uniqueness
Compared to similar compounds, 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol is unique due to the presence of both a methoxy group and a hydroxy-substituted alkene side chain
Properties
IUPAC Name |
4-(3-hydroxy-4,4-dimethylpent-1-enyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMOPPALPUQHAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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